molecular formula C7H10O2 B1249833 Ethyl 2-cyclopropylideneacetate CAS No. 74592-36-2

Ethyl 2-cyclopropylideneacetate

Cat. No.: B1249833
CAS No.: 74592-36-2
M. Wt: 126.15 g/mol
InChI Key: CINXGNHRKLMYRK-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropylideneacetate, also known as this compound, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Reactions and Synthesis

Ethyl 2-cyclopropylideneacetate has been a key subject in studies focusing on its reactivity in various catalytic reactions, particularly those involving nickel catalysts. One significant application is in the nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization with alkynes. This process facilitates the synthesis of cycloheptadiene derivatives, showcasing the compound's utility in creating complex molecular structures in a highly selective and efficient manner (Saito, Masuda, & Komagawa, 2004). Furthermore, the introduction of an electron-withdrawing group enhances the reactivity of this compound, which is pivotal for the success of these reactions.

Advanced Syntheses and Building Blocks

This compound also plays a crucial role as a multifunctional building block in organic synthesis. Research has shown that it can be reproducibly and inexpensively prepared and used to create various complex compounds. Its applications in advanced syntheses include the development of cyclopropylideneacetates as versatile multifunctional building blocks (Limbach, Dalai, & Meijere, 2004). These advances highlight the compound's importance in the field of organic chemistry, particularly in synthesizing novel compounds.

Mechanistic Studies and Computational Analysis

In addition to its practical applications in synthesis, this compound has been the focus of mechanistic studies and computational analyses to understand its behavior in various chemical reactions. Detailed investigations, including density functional theory (DFT) calculations, have been employed to explore the mechanisms of nickel-catalyzed cocyclizations involving this compound. These studies provide insights into the reaction pathways and the factors influencing their efficiency and selectivity (An, Cheng, Pan, & Wang, 2012). Understanding these mechanisms is crucial for optimizing reaction conditions and designing new catalytic processes.

Mechanism of Action

Target of Action

Ethyl 2-cyclopropylideneacetate is a chemical compound with the empirical formula C7H10O2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been reported that the reaction of 2-chloro-2-cyclopropylideneacetate with lithium benzylamide took place via a michael–michael ring closure (mimirc) mechanism . This suggests that this compound might interact with its targets through similar mechanisms, leading to changes in the molecular structure of the targets.

Biochemical Pathways

Cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities . Therefore, it is plausible that this compound might affect similar pathways, leading to downstream effects.

Biochemical Analysis

Biochemical Properties

Ethyl 2-cyclopropylideneacetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in esterification reactions, where it acts as a substrate for esterases. These enzymes catalyze the hydrolysis of this compound, leading to the formation of cyclopropylideneacetic acid and ethanol . Additionally, this compound can interact with other biomolecules, such as nucleophiles, through nucleophilic addition reactions, further highlighting its versatility in biochemical processes.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, this compound can affect cell signaling by interacting with specific receptors or signaling molecules, leading to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. For instance, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, this compound can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes . These threshold effects underscore the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its hydrolysis by esterases, leading to the formation of cyclopropylideneacetic acid and ethanol . This compound can also influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes, thereby affecting the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biochemical activity and interactions with target biomolecules, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.

Properties

IUPAC Name

ethyl 2-cyclopropylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-9-7(8)5-6-3-4-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINXGNHRKLMYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452879
Record name Ethyl 2-cyclopropylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74592-36-2
Record name Ethyl 2-cyclopropylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-cyclopropylideneacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 38.49 g (220.80 mmol) of [(1-ethoxycyclopropyl)oxy](trimethyl)silane, 100.0 g (287.04 mmol) of ethyl (triphenylphosphoranylidene)acetate and 3.51 g (28.70 mmol) of benzoic acid in 600 ml of toluene is stirred at a bath temperature of 90° C. for 18 hours. After cooling, the mixture is poured onto 800 g of silica gel 60 and eluted successively with in each case 3 liters of petroleum ether 40-60 and dichloromethane. The dichloromethane eluate is, after removal of the solvent, distilled at 160° C. and 14 mbar in a kugelrohr. This gives 17.95 g (64% of theory) of the title compound as a colorless liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.